molecular formula C21H15BrN2O5 B5452040 3-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]benzoic acid

3-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]benzoic acid

Cat. No.: B5452040
M. Wt: 455.3 g/mol
InChI Key: HGYNAKOVZBOBFU-LDADJPATSA-N
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Description

3-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-yl)prop-2-enamido]benzoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-yl)prop-2-enamido]benzoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the furan-2-yl prop-2-enamide intermediate: This step involves the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions to form the furan-2-yl prop-2-enamide.

    Introduction of the 4-bromophenyl group: The intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base to form the 4-bromophenylformamido derivative.

    Coupling with benzoic acid: Finally, the 4-bromophenylformamido derivative is coupled with benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-yl)prop-2-enamido]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the aromatic ring can be reduced to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the aromatic ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-yl)prop

Properties

IUPAC Name

3-[[(E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O5/c22-15-8-6-13(7-9-15)19(25)24-18(12-17-5-2-10-29-17)20(26)23-16-4-1-3-14(11-16)21(27)28/h1-12H,(H,23,26)(H,24,25)(H,27,28)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYNAKOVZBOBFU-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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